Product packaging for Choline fluoride(Cat. No.:CAS No. 4696-35-9)

Choline fluoride

Cat. No.: B3052861
CAS No.: 4696-35-9
M. Wt: 123.17 g/mol
InChI Key: FHCUSSBEGLCCHQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Choline (B1196258) Chemistry

The discovery of choline dates back to 1862, when Adolph Strecker first isolated it from pig and ox bile. sciprofiles.com The name "choline" itself is derived from the Greek word "chole," meaning bile. Initially, there was some confusion between choline and another compound, "neurine," isolated from brain tissue, but they were later identified as the same molecule. smolecule.comrsc.org

Early research into choline chemistry quickly established its biological significance. It was recognized as a fundamental component of lecithin (B1663433) (now known as phosphatidylcholine), a class of phospholipids (B1166683) vital for the structure and function of cell membranes. smolecule.comrsc.org Further research elucidated its role as a precursor to the neurotransmitter acetylcholine, a key signaling molecule in the nervous system. researchgate.net The synthesis of choline in the laboratory was achieved by Oscar Liebreich a few years after its discovery, paving the way for more controlled studies of its properties and biological roles. sciprofiles.com

The table below summarizes key milestones in the early history of choline chemistry:

YearResearcher(s)Key Discovery/Contribution
1862Adolph StreckerIsolation of choline from bile. sciprofiles.com
1865Oscar LiebreichIdentification of "neurine" in the brain, later found to be identical to choline. smolecule.com
1930sCharles BestDemonstrated that choline could prevent the development of fatty liver in animal models. smolecule.com
1954Eugene KennedyDescribed the cytidine (B196190) 5'-diphosphocholine (CDP-choline) pathway for phosphatidylcholine synthesis. smolecule.com
1960Jon Bremer and David GreenbergIdentified the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway, another route for phosphatidylcholine synthesis. smolecule.com

Historical Context of Fluorine Chemistry

The history of fluorine chemistry is marked by the significant challenges chemists faced in isolating this highly reactive element. While fluorine-containing minerals like fluorite (calcium fluoride) had been used for centuries as fluxes in metallurgy, the elemental form remained elusive. evitachem.comrsc.org The name "fluorine" is derived from the Latin "fluere," meaning "to flow," a nod to the fluxing properties of fluorite. evitachem.comrsc.org

Hydrofluoric acid was first prepared in the 18th century, and its ability to etch glass was a key observation that hinted at the presence of a new, highly reactive element. evitachem.com Numerous attempts to isolate fluorine throughout the 19th century were fraught with danger, with several chemists suffering from poisoning or even death due to the extreme reactivity and toxicity of both elemental fluorine and hydrogen fluoride (B91410). evitachem.com

It was not until 1886 that French chemist Henri Moissan successfully isolated elemental fluorine through the electrolysis of a solution of potassium fluoride in anhydrous hydrogen fluoride. evitachem.com This achievement, which earned him the Nobel Prize in Chemistry in 1906, opened the door to the systematic study of fluorine and its compounds. Large-scale production of fluorine began during World War II as part of the Manhattan Project for the synthesis of uranium hexafluoride. evitachem.com

Key moments in the history of fluorine chemistry are outlined in the table below:

YearResearcher(s)Key Discovery/Contribution
1529Georgius AgricolaDescribed the use of fluorite as a flux in smelting. evitachem.com
1771Carl Wilhelm ScheelePrepared an impure form of hydrofluoric acid. evitachem.com
1810André-Marie AmpèreSuggested that hydrofluoric acid was a compound of hydrogen and an unknown element. evitachem.com
1886Henri MoissanSuccessfully isolated elemental fluorine via electrolysis. evitachem.com
WWIIManhattan ProjectLarge-scale production of fluorine for uranium enrichment. evitachem.com

Evolution of Choline Fluoride within Chemical Research Paradigms

While the individual histories of choline and fluorine are well-documented, the specific timeline for the first synthesis and characterization of this compound is less clear in early literature. However, the general synthesis of quaternary ammonium (B1175870) salts, including fluorides, has been known for a considerable time. wikipedia.org The synthesis of this compound can be achieved through the reaction of a choline salt, such as choline chloride, with a fluoride source. smolecule.comevitachem.com

Early interest in quaternary ammonium fluorides, including by extension this compound, appears to have been linked to their potential biological and physiological effects. For instance, a 1966 patent highlighted the use of various water-soluble long-chain quaternary ammonium fluorides in dental compositions for caries prophylaxis, owing to the fluoride ion's known effects on dental enamel. google.com

More recently, research into this compound has experienced a significant resurgence, driven by the burgeoning field of "green chemistry" and the development of deep eutectic solvents (DESs). DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that have a significantly lower melting point than their individual components. Choline chloride has been a widely studied HBA in the formation of DESs. osti.gov The investigation of this compound as an HBA represents a logical progression in this field, with researchers exploring how the unique properties of the fluoride anion influence the characteristics of the resulting DES.

A notable example is the deep eutectic solvent named "EthalineF," which is a mixture of this compound and ethylene (B1197577) glycol, typically in a 1:2 molar ratio. osti.gov Extensive research has been conducted on the physicochemical properties of EthalineF, including its density, viscosity, conductivity, and solvation dynamics. osti.govacs.org These studies aim to understand the fundamental interactions within the solvent and to tailor its properties for specific applications.

The table below presents a comparative overview of some physicochemical properties of EthalineF and its chloride analogue, Ethaline.

PropertyEthalineF (this compound:Ethylene Glycol 1:2)Ethaline (Choline Chloride:Ethylene Glycol 1:2)
Density (g/cm³ at 298 K) ~1.12~1.11
Viscosity (mPa·s at 298 K) ~50~36
Ionic Conductivity (mS/cm at 298 K) ~3.5~7.5

Note: The values presented are approximate and can vary depending on the specific experimental conditions and purity of the components.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in characterizing this compound and its interactions in DESs. 19F NMR is a powerful tool for probing the local environment of the fluoride anion. Studies on EthalineF using 19F NMR have revealed the presence of two distinct fluoride environments, suggesting that some fluoride anions are coordinated to the choline cation while others are freely solvated by ethylene glycol. osti.govresearchgate.net This finding highlights the complex interplay of hydrogen bonding and ionic interactions within these systems.

The research paradigms for this compound have thus evolved from an early interest in its potential biological applications to a more recent and intensive focus on its role as a component in novel green solvents. This shift reflects broader trends in chemical research towards sustainability and the design of materials with tailored properties. Current research continues to explore the fundamental properties of this compound and its derivatives, with an eye towards applications in areas such as electrochemistry, catalysis, and materials science. evitachem.comosti.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14FNO B3052861 Choline fluoride CAS No. 4696-35-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO.FH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCUSSBEGLCCHQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.[F-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622707
Record name 2-Hydroxy-N,N,N-trimethylethan-1-aminium fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4696-35-9
Record name 2-Hydroxy-N,N,N-trimethylethan-1-aminium fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Choline Fluoride and Its Chemical Analogs

Direct Synthetic Routes for Choline (B1196258) Fluoride (B91410)

Choline fluoride can be synthesized through various direct chemical routes, primarily involving the reaction of readily available choline salts with a fluoride source. A common method involves the reaction of choline chloride with inorganic fluoride salts, such as sodium fluoride (NaF) or potassium fluoride (KF), typically in an aqueous or organic solvent system. The general reaction can be represented as:

Choline chloride + Fluoride source → this compound + By-products

Another established pathway utilizes hydrofluoric acid (HF) as the fluoride source to react with choline chloride or choline hydroxide. For instance, a preparation of this compound hydrate (B1144303) (C₅H₁₄NOF · 7H₂O) has been described, involving the reaction of choline chloride with silver oxide in water, followed by neutralization of the filtrate with aqueous hydrofluoric acid and subsequent drying. This method yielded this compound hydrate with a reported yield of 91%. nih.govfrontiersin.org

Synthesis of this compound-Based Deep Eutectic Solvents

This compound serves as a hydrogen bond acceptor (HBA) in the formation of Deep Eutectic Solvents (DESs) when combined with suitable hydrogen bond donors (HBDs). A prominent example is "EthalineF," a DES formed by mixing this compound with ethylene (B1197577) glycol (EG) in a specific molar ratio, commonly 1:2 (ChF/EG). acs.orgsmolecule.com The preparation of these DESs typically involves mixing the HBA and HBD components and heating them, often under vacuum, until a homogeneous liquid phase is achieved. For example, preparing EthalineF involves drying the choline chloride and ethylene glycol separately, then mixing them and drying under vacuum at elevated temperatures (e.g., 323 K) for an extended period (e.g., 72 hours) to ensure dryness. acs.org These this compound-based DESs are explored for their unique physicochemical properties, offering potential advantages as environmentally friendly solvents in various chemical processes.

Optimization of Experimental Parameters in this compound Deep Eutectic Solvent Synthesis

The characteristics of DESs, including those derived from this compound, are significantly influenced by several experimental parameters. These include the molar ratio of the HBA to HBD, the purity of the starting materials, reaction temperature, and the presence of water. acs.orgmdpi.com For instance, in the synthesis of EthalineF, careful control over the drying process and subsequent mixing conditions is crucial. The water content of the dried DESs is often quantified using Karl Fischer titration, with values for dry EthalineF reported around 500 ppm. acs.org The preparation method itself, including heating duration and temperature, can also affect the final properties of the DES.

Radiosynthesis of Fluorine-18 (B77423) Labeled Choline Analogs

The development of PET imaging tracers has led to the synthesis of various fluorine-18 (¹⁸F) labeled choline analogs. These radiotracers are vital for diagnosing and monitoring oncological diseases due to the enhanced metabolic activity of cancer cells, which often exhibit increased choline uptake and metabolism. The radionuclide ¹⁸F, with its longer half-life (approximately 109.8 minutes) compared to ¹¹C (approximately 20.4 minutes), offers greater flexibility in production and distribution for clinical applications. openmedscience.comuni-mainz.de Prominent ¹⁸F-labeled choline analogs synthesized include [¹⁸F]fluorocholine ([¹⁸F]FCH), [¹⁸F]fluoroethylcholine ([¹⁸F]FEC), and [¹⁸F]fluoromethylcholine. uni-mainz.deanalis.com.mysnmjournals.orgsnmmi.orgnih.govnih.gov

Nucleophilic Fluorination Strategies in Radiochemistry

The synthesis of ¹⁸F-labeled radiotracers predominantly relies on nucleophilic fluorination strategies. In these methods, the ¹⁸F-fluoride ion, typically generated from the ¹⁸O(p,n)¹⁸F nuclear reaction, acts as the nucleophile. nih.govacs.orgresearchgate.net To enhance the reactivity of the fluoride ion, which can be limited by hydrogen bonding in aqueous solutions, it is usually dehydrated and employed in polar aprotic solvents. The addition of phase transfer catalysts (PTCs), such as Kryptofix 2.2.2, is common to improve the solubility and nucleophilicity of the ¹⁸F-fluoride. nih.govacs.org

The core of nucleophilic fluorination involves the displacement of a suitable leaving group (e.g., halide, tosylate, triflate) on a precursor molecule by the ¹⁸F-fluoride ion, typically via an SN2 reaction. nih.govnih.gov For the synthesis of [¹⁸F]FCH, a widely used approach involves the N-alkylation of N,N-dimethylaminoethanol (DMAE) with [¹⁸F]fluorobromomethane ([¹⁸F]FBM). openmedscience.comanalis.com.mysnmmi.orgsnmjournals.orgresearchgate.netresearchgate.net The [¹⁸F]FBM intermediate is itself synthesized by reacting dibromomethane (B42720) with [¹⁸F]fluoride in the presence of Kryptofix 2.2.2. openmedscience.comsnmjournals.orgresearchgate.netresearchgate.net Similarly, the synthesis of [¹⁸F]FEC often utilizes precursors such as 1-[¹⁸F]fluoro-2-tosylethane or 1,2-dibromoethane (B42909) for radiofluorination. uni-mainz.desnmjournals.orgnih.govnih.gov

Automated Radiosynthetic Approaches for this compound Analogs

To meet the demands of clinical PET imaging, automated radiosynthesis modules are indispensable for the efficient, reproducible, and safe production of ¹⁸F-labeled radiotracers. Commercially available synthesis modules, such as those from GE TracerLab (FX series) and FASTlab II, have been adapted and optimized for the synthesis of choline analogs. openmedscience.comuni-mainz.deanalis.com.mysnmjournals.orgresearchgate.netresearchgate.netnih.gov

The automated synthesis of [¹⁸F]FCH typically follows a two-step sequence: the initial generation of [¹⁸F]FBM, followed by its reaction with DMAE. This process, often employing Sep-Pak cartridges for purification, has demonstrated high radiochemical purity (≥99%) and reproducible yields. openmedscience.comsnmjournals.orgresearchgate.netresearchgate.net For example, a study using a modified GE FASTlab II synthesizer reported a radiochemical yield of 17.8 ± 2.5% (n=8) for [¹⁸F]FCH with a synthesis time of 70 minutes. snmjournals.org Similarly, automated methods for [¹⁸F]FEC have been developed, achieving yields of approximately 30 ± 6% in 50 minutes with high radiochemical purity (95–99%). uni-mainz.de Another study reported an optimized synthesis for [¹⁸F]fluoroethylcholine achieving 47±5% yield (not decay corrected) in 40 minutes with >99.9% radiochemical purity. nih.gov

Derivatization Strategies for Analytical Characterization of Choline Compounds

The rigorous analytical characterization of synthesized this compound and its radiolabeled analogs is paramount to ensure their identity, purity, and suitability for intended applications. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed. evitachem.comnih.govresearchgate.netresearchgate.net

For radiolabeled compounds, HPLC, particularly ion-exchange chromatography, is critical for assessing radiochemical purity and quantifying residual precursors, ensuring the final product meets stringent quality control standards for human use. nih.govresearchgate.net NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is instrumental in confirming the molecular structure and purity of synthesized non-radioactive this compound and its derivatives. acs.orgevitachem.com While specific derivatization protocols for this compound itself are not extensively detailed in the surveyed literature, general analytical approaches for choline compounds often involve extraction and hydrolysis steps to release free choline before analysis, or direct analysis using sensitive chromatographic methods. researchgate.net The quality control of radiotracers routinely involves HPLC to verify radiochemical purity and identify any potential impurities. nih.govresearchgate.net

Data Tables

Table 1: Synthesis Yields and Purity of ¹⁸F-Labeled Choline Analogs

RadiotracerSynthesis RouteRadiochemical Yield (%)Synthesis Time (min)Radiochemical Purity (%)Reference
[¹⁸F]Fluorocholine ([¹⁸F]FCH)DMAE + [¹⁸F]FBM (from Dibromomethane + [¹⁸F]fluoride + K₂₂₂)10.131 (decay-corr.)110>99 analis.com.my
[¹⁸F]Fluorocholine ([¹⁸F]FCH)DMAE + [¹⁸F]FBM (on FASTlab II)17.8 ± 2.5 (n=8)70>99 snmjournals.org
[¹⁸F]Fluoroethylcholine ([¹⁸F]FEC)N,N-dimethylaminoethanol + 1-[¹⁸F]fluoro-2-tosylethane30 ± 65095–99 uni-mainz.de
[¹⁸F]Fluoroethylcholine ([¹⁸F]FEC)N,N-dimethylaminoethanol + 1-[¹⁸F]fluoro-2-tosylethane~40 (decay-corr.)65>98 nih.gov
[¹⁸F]Fluoroethylcholine ([¹⁸F]FEC)N,N-dimethylaminoethanol + 2-bromoethyl triflate (BETfO)47 ± 5 (not decay-corr.)40>99.9 nih.gov
[¹⁸F]Fluoroethylcholine ([¹⁸F]FEC)N,N-dimethylaminoethanol + 1,2-dibromoethane54–67<30Not specified analis.com.my

Table 2: Comparative Phosphorylation Rates and Cell Uptake of ¹⁸F-Labeled Choline Analogs

¹⁸F-Labeled AnalogRelative Phosphorylation Rate (vs. Choline)Relative Cell Uptake (vs. [¹⁸F]FCH)Reference
[¹⁸F]FCHSimilar to CholineComparable nih.gov
[¹⁸F]FMECSimilar to CholineComparable nih.gov
[¹⁸F]FEC30% lower~1/5 nih.gov
[¹⁸F]FPC60% lowerComparable nih.gov

Choline Fluoride in Deep Eutectic Solvents Des and Ionic Liquids Ils Research

Choline (B1196258) Fluoride (B91410) as a Constituent in Deep Eutectic Solvent Formation

Deep eutectic solvents are a class of solvents typically formed by mixing a quaternary ammonium (B1175870) salt, like choline chloride, with a hydrogen bond donor (HBD). acs.org These mixtures exhibit a significant depression in freezing point compared to their individual components. acs.org Choline fluoride serves as a compelling alternative to the more common choline chloride in DES formation, leading to solvents with distinct structural and functional characteristics.

A notable example of a this compound-based DES is EthalineF. This solvent is formed by mixing this compound (ChF) with ethylene (B1197577) glycol (EG) in a 1:2 molar ratio. acs.orgnih.gov The synthesis can be achieved through various methods, including the reaction of choline chloride with a fluoride source like sodium or potassium fluoride.

The characterization of EthalineF reveals unique physicochemical properties. Studies have measured its density, viscosity, and ionic conductivity over various temperatures. For instance, the density of EthalineF is generally lower than its chloride analog, Ethaline. osti.gov Spectroscopic analyses, including FT-IR and Raman, have been employed to understand the vibrational modes and intermolecular interactions within the solvent. osti.gov Nuclear Magnetic Resonance (NMR) studies have indicated the presence of two distinct fluoride environments in the 1:2 ChF:EG mixture, suggesting that some fluoride anions (~15%) are coordinated to the choline cation, while the majority are solvated by ethylene glycol. researchgate.net

The hydration properties of EthalineF have also been investigated, showing stark differences compared to Ethaline. acs.orgnih.gov Measurements of excess molar volumes and viscosity deviations in aqueous mixtures of EthalineF were found to be negative, which indicates stronger solvation interactions between the DES components and water than within the pure components themselves. acs.orgnih.gov

When compared to DESs formed with other choline halides (chloride, bromide, and iodide), this compound-based systems exhibit distinct behaviors largely attributable to the properties of the fluoride anion. The small size and high charge density of fluoride lead to stronger hydrogen bonding interactions with the hydrogen bond donor.

In ChF:EG systems, the strong hydrogen bonds between the fluoride anion and the hydroxyl groups of ethylene glycol create a more rigid and structured network. researchgate.net This affects the solvent's physical properties. For example, while the density of choline halide-based DESs typically increases with the size of the halide anion (I⁻ > Br⁻ > Cl⁻ > F⁻), the polarity, as measured by solvatochromic ET(30) probes, shows an opposite trend for the smaller halides (Cl⁻ > F⁻) compared to larger ones (I⁻ > Br⁻). researchgate.netaip.org This suggests that the smaller, more electronegative anions have larger, more compensating solvation shells. researchgate.net

Furthermore, the solvation dynamics in this compound systems have been found to be faster than in other choline halide systems. smolecule.com Femtosecond transient absorption spectroscopy studies revealed average solvation times of 6.2 picoseconds in EthalineF, compared to 8.1 picoseconds in the chloride-based Ethaline. smolecule.com

Table 1: Comparative Physicochemical Properties of Choline Halide:Ethylene Glycol (1:2) DESs
PropertyThis compound (EthalineF)Choline Chloride (Ethaline)General Trend with Increasing Anion Size (F⁻ to I⁻)
DensityLowerHigherIncreases aip.org
Ionic ConductivityLower (2.5-4.2 mS/cm) smolecule.comHigherDecreases aip.org
Solvation DynamicsFaster (avg. 6.2 ps) smolecule.comSlower (avg. 8.1 ps) smolecule.comSlows down researchgate.net
Hydrogen Bonding (Anion-HBD)StrongerWeakerWeakens

The anion plays a critical role in defining the structure and properties of a DES. The formation of the deep eutectic mixture is facilitated by charge delocalization that occurs through hydrogen bonding between the halide anion of the salt and the hydrogen bond donor. researchgate.net The ability of the anion to form these hydrogen bonds is paramount.

Molecular Dynamics (MD) simulations have shown that the low melting points of DESs are related to the anion's capacity to create a favorable network of interactions with both the cation (choline) and the hydrogen bond donor (e.g., urea (B33335) or ethylene glycol). researchgate.netuniroma1.it This network maximizes the hydrogen bonds among all components of the system. researchgate.netuniroma1.it

The identity of the anion directly influences key properties such as viscosity, conductivity, and polarity. For instance, stronger hydrogen bonding, as seen with the fluoride anion, can lead to higher viscosity and lower ionic conductivity due to the reduced mobility of the constituent ions. aip.org However, this strong interaction network can also impart desirable properties, such as enhanced thermal stability. The choice of anion is therefore a crucial design parameter for tuning the physicochemical characteristics of DESs for specific applications. aip.org

This compound in the Development of Advanced Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, and they are known for their low vapor pressure, high thermal stability, and tunable properties. akademiabaru.com While this compound itself is a salt, its incorporation into more complex IL structures, or its use in fluoride-containing ILs, is an area of active research.

The synthesis of fluoride-containing ILs presents unique challenges. The high reactivity of the "naked" fluoride anion can lead to instability in organic salts. frontiersin.org For example, ab initio calculations have shown that in 1-ethyl-3-methylimidazolium (B1214524) fluoride, the fluoride anion is likely to abstract a proton from the cation, forming hydrogen fluoride (HF) and a stable carbene. frontiersin.org

To overcome this, design principles often involve stabilizing the fluoride anion. This can be achieved through:

Solvation: Using protic solvents like acetic acid or ethanol (B145695) to form strong hydrogen bonds with the fluoride, creating more stable solvated fluoride ILs. frontiersin.org

Intramolecular Stabilization: Designing cations with functional groups, such as hydroxyl (-OH) groups, that can form intramolecular hydrogen bonds with the fluoride anion. frontiersin.org

Common synthesis methods for fluoride-containing ILs include anion exchange metathesis, where a more common halide (like chloride) is exchanged for fluoride using salts such as potassium fluoride (KF) or silver fluoride (AgF), or through the neutralization of a hydroxide-based IL with hydrofluoric acid. frontiersin.org Subsequent removal of water is a critical step, often accomplished by azeotropic drying. frontiersin.org

The interactions within fluoride-based ILs are dominated by strong hydrogen bonds and Coulombic forces. The fluoride anion's high potential to act as a hydrogen bond acceptor is a defining feature. frontiersin.org

Elucidation of Intermolecular Interactions in this compound-Containing Deep Eutectic Solvents and Ionic Liquids

The unique physicochemical properties of Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) containing this compound are fundamentally governed by the complex network of intermolecular interactions at the molecular level. The fluoride anion (F⁻), due to its small size and high electronegativity, acts as a potent hydrogen bond acceptor, leading to significantly different interaction profiles compared to its halide counterparts like chloride (Cl⁻).

Research into these systems has focused on characterizing the nature and strength of these interactions, which are predominantly strong hydrogen bonds and ionic interactions. These forces dictate the structural organization of the solvent and, consequently, its macroscopic properties such as viscosity, conductivity, and thermal stability.

In this compound-based DESs, the primary interactions occur between the fluoride anion and the hydrogen bond donor (HBD) component of the solvent system. For instance, in a DES composed of this compound (ChF) and ethylene glycol (EG), often referred to as EthalineF, strong hydrogen bonds are formed between the F⁻ anion and the hydroxyl (-OH) groups of the ethylene glycol molecules. researchgate.netnih.gov These interactions are often preferential and more robust than the hydrogen bonds that might form between the fluoride ion and the hydroxyl group of the choline cation itself. researchgate.net This strong association leads to the creation of a highly rigid and structured network within the solvent. researchgate.net

Computational studies, including ab initio molecular dynamics simulations, have provided deeper insight into these interactions. They have confirmed that the strength of the hydrogen bond between an anion and an HBD is a critical factor in the formation and stability of the DES. In systems with urea as the HBD, molecular dynamics studies have shown that the low melting points of these DESs are related to the anion's ability to create a favorable and extensive network of interactions with both the choline cation and the urea molecules, thereby maximizing the hydrogen bonds throughout the system. researchgate.net

The impact of these strong intermolecular forces is evident in the physicochemical properties of the bulk liquid. Studies comparing fluoride-based DESs with their chloride-based analogs reveal significant differences. For example, the addition of water to EthalineF disrupts the primary OH···halide interactions, a phenomenon that is directly related to changes in ionic conductivity. nih.govacs.org The negative values observed for excess molar volumes and viscosity deviations in EthalineF/water mixtures indicate that the solvation interactions between the DES components and water are stronger than the interactions within the pure components themselves. nih.govacs.org

Spectroscopic techniques are powerful tools for probing these molecular interactions directly. Vibrational spectroscopy, such as Fourier-Transform Infrared (FT-IR) spectroscopy, can identify the formation of hydrogen bonds by observing shifts in the vibrational frequencies of the involved functional groups, particularly the O-H stretching bands. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like Pulsed Field Gradient (PFG) NMR, allows for the study of self-diffusion of the ionic and molecular species, providing information on how intermolecular interactions affect the motion and dynamics of the different components within the DES. researchgate.netrsc.org For example, a significant change in the diffusion coefficients of hydroxyl protons upon the addition of water is a clear indicator of a shift in the intermolecular interaction network. researchgate.netrsc.org

The table below summarizes key research findings regarding the intermolecular interactions in this compound-containing systems compared to choline chloride systems.

SystemPrimary Intermolecular InteractionKey Research FindingInvestigative Technique(s)Reference(s)
This compound:Ethylene Glycol (EthalineF)Strong hydrogen bonding between F⁻ and EG hydroxyl groups.Forms a highly rigid network. The F⁻ preferentially bonds with the HBD (EG) over the choline cation's hydroxyl group.Pulsed Field Gradient (PFG) NMR, Density Measurements researchgate.net
This compound:UreaExtensive hydrogen bond network between F⁻, urea, and choline.The anion's ability to maximize hydrogen bonds with both the HBD and the cation is crucial for the formation of the DES.Molecular Dynamics (MD) Simulations researchgate.net
EthalineF / Water MixturesStrong solvation interactions between DES components and water.Negative excess molar volumes and viscosity deviations suggest stronger interactions in the mixture than in pure components. Water disrupts the primary OH···F⁻ interactions.Density and Viscosity Measurements, Redlich-Kister (R-K) equation fitting nih.govacs.org
Choline Chloride:Polyols (for comparison)Predominant hydrogen bonding between Cl⁻ and polyol hydroxyl groups.The strength of the H-bond is a key factor in DES formation and properties. Interactions are generally weaker than with F⁻.FT-IR, NMR Spectroscopy, Quantum Chemistry Calculations acs.orgresearchgate.net

Theoretical and Computational Investigations of Choline Fluoride Systems

Theoretical and computational methods offer powerful tools to probe the fundamental characteristics of choline (B1196258) fluoride (B91410) at the molecular level. These approaches allow for the detailed examination of electronic structure, bonding, and energetic properties, which are often challenging to access experimentally.

Density Functional Theory (DFT) Applications for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone in computational chemistry for determining molecular structures and predicting reactivity. Studies utilizing DFT, often employing methods like B3LYP, have been applied to choline halides, including choline fluoride, to calculate optimized geometric parameters, vibrational frequencies, and electronic properties dergipark.org.trdergipark.org.trresearchgate.net. These calculations aim to accurately represent the molecular geometry and understand the distribution of electron density. Research indicates that DFT calculations for choline halides generally show good agreement with experimental data dergipark.org.trresearchgate.net. Furthermore, ab initio molecular dynamics simulations have revealed insights into charge delocalization in choline-based systems, suggesting that the strength of hydrogen bonds between anions and hydrogen bond donors influences charge spreading nih.gov. While specific reactivity pathways for isolated this compound are less detailed in the reviewed literature, DFT can provide information on bond strengths and potential reaction sites.

Computational Determination of Vibrational Frequencies and Nuclear Magnetic Resonance Chemical Shifts

The precise determination of vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts is critical for characterizing molecular structure and dynamics. DFT calculations, particularly the B3LYP functional, have been employed to compute these properties for choline halides, including this compound dergipark.org.trdergipark.org.trresearchgate.net. These computational results have demonstrated a good correlation with experimental spectroscopic data, aiding in the assignment of observed spectra dergipark.org.trresearchgate.net.

Specifically, studies on this compound-based systems, such as ethalineF (this compound in ethylene (B1197577) glycol), have utilized NMR spectroscopy. ¹H NMR spectra indicate that the protons in ethalineF are slightly upfield shifted compared to those in ethaline (choline chloride in ethylene glycol), by approximately 0.2 ppm osti.gov. Additionally, ¹⁹F NMR spectroscopy has been used to analyze the environment of fluoride ions in ethalineF, revealing distinct signals that can be assigned to fluoride anions solvated by ethylene glycol and those associated with the choline cation conicet.gov.ar.

Molecular Dynamics (MD) Simulations of this compound-Based Systems

Molecular Dynamics (MD) simulations provide a dynamic perspective on this compound and its interactions within complex environments, such as deep eutectic solvents. These simulations allow researchers to observe the movement of atoms and molecules over time, offering insights into hydrogen bonding, charge distribution, and solvation processes.

Modeling Charge Delocalization and Hydrogen Bond Network Dynamics

MD simulations are instrumental in modeling the intricate hydrogen bond networks and charge delocalization phenomena present in this compound systems. Evidence suggests that this compound forms strong hydrogen bonds between the fluoride ion and adjacent protons, a characteristic that distinguishes it from choline chloride, which interacts via weaker electrostatic forces . In this compound-ethylene glycol (ChF:EG) systems, strong hydrogen bonds between the fluoride anion (F⁻) and the hydroxyl groups of ethylene glycol (EG) contribute to a rigid network mdpi.com. Ab initio MD simulations have also indicated that increasing hydrogen bond strength between an anion and a hydrogen bond donor can enhance charge spreading from the anion to the donor molecule nih.gov. These interactions are fundamental to the unique properties of DESs formed with this compound.

Simulation and Analysis of Solvation Dynamics in this compound Environments

Solvation dynamics, which describes how the solvent environment reorganizes around a solute, is a key area investigated using MD simulations and spectroscopic techniques. Studies comparing this compound-based systems with choline chloride counterparts have revealed differences in solvation behavior. For instance, ChF-based systems generally exhibit slower solvation dynamics compared to choline chloride-based systems mdpi.comresearchgate.net. This is attributed to the stronger hydrogen bonding interactions involving the fluoride anion, which lead to a more structured and less dynamic solvent network mdpi.com.

Diffusion coefficients provide a measure of molecular mobility within these systems. For a this compound-ethylene glycol mixture at 33.33 mol% ChF, diffusion coefficients were reported for choline, ethylene glycol, and the fluoride ion (F⁻) mdpi.com.

SpeciesDiffusion Coefficient (x10⁻⁹ m²/s)Source
Choline3.09 mdpi.com
Ethylene Glycol4.64 mdpi.com
Fluoride (F⁻)2.20 (downfield peak) mdpi.com
Fluoride (F⁻)5.29 (upfield peak) mdpi.com

These values indicate reduced self-diffusion for all species with increasing salt content, reflecting the influence of the strong interactions on molecular mobility.

Methodologies for Resolving Discrepancies between Computational Models and Experimental Data

Ensuring the accuracy and reliability of computational models requires rigorous validation against experimental data. Methodologies for resolving discrepancies often involve a multi-pronged approach. Cross-validation of molecular dynamics (MD) simulation results with experimental data, such as neutron diffraction, is a common strategy to refine structural models and understand liquid-state structures . Researchers also compare simulated thermodynamic and transport properties with their experimentally determined counterparts to validate simulation accuracy acs.org. General principles for model validation emphasize the importance of comparing theoretical results with experimental data whenever possible, and when direct comparisons are limited, employing uncertainty metrics can aid in assessing model performance science.gov. The good agreement observed between DFT-calculated vibrational frequencies and chemical shifts and their experimental counterparts for choline halides underscores the effectiveness of these computational approaches when properly validated dergipark.org.trresearchgate.net.

Compound List:

this compound (ChF)

Choline cation (Ch⁺)

Fluoride anion (F⁻)

Choline chloride (ChCl)

Ethylene glycol (EG)

Deep Eutectic Solvents (DESs)

Ethaline (ChCl:EG)

EthalineF (ChF:EG)

Choline chloride/urea (B33335) (reline)

Choline chloride/glycerol (glyceline)

Choline chloride/malonic acid (maloline)

Hydroxytropenylium chloride

Betaine-30 (B30)

Choline acetate (B1210297)

Choline bromide (ChBr)

Choline iodide (ChI)

Zinc fluoride (ZnF2)

Malonic acid

Urea

Glycerol

Formic acid (FA)

Acetic acid (AA)

Theoretical Frameworks for Fluoride Anion Recognition Mechanisms

Theoretical and computational investigations have been pivotal in understanding how choline-based systems interact with and recognize fluoride anions. These studies primarily leverage Density Functional Theory (DFT) and ab initio methods, often complemented by Molecular Dynamics (MD) simulations, to model the intricate interactions involved.

Key Theoretical Frameworks and Recognition Mechanisms:

Hydrogen Bonding as the Primary Recognition Pathway: The principal mechanism by which choline-based systems recognize fluoride anions is through hydrogen bonding . The fluoride anion (F⁻), characterized by its high electron density, acts as a potent hydrogen bond acceptor. It forms these bonds primarily with the hydroxyl (-OH) group of the choline cation, a critical feature influencing its recognition capabilities rsc.orgosti.govmdpi.comresearchgate.net. Computational studies have quantified the strength of these interactions, establishing that hydrogen bonds involving F⁻ are significantly stronger compared to those formed with other halide ions like chloride or bromide mdpi.com.

Complex Formation and Structural Stability: DFT calculations are frequently employed to predict stable complex structures where the fluoride anion is positioned in close proximity to the choline cation. These interactions often involve multiple hydrogen atoms from the choline's methyl groups and, importantly, its hydroxyl group rsc.org. Such studies are crucial for determining binding energies and optimized geometries, thereby illuminating the energetic favorability of these complex formations rsc.org.

Role in Deep Eutectic Solvents (DESs): Within this compound-based deep eutectic solvents (e.g., this compound-Ethylene Glycol, ChF:EG), the fluoride anion's interaction network extends beyond the choline cation. It establishes strong hydrogen bonds with the hydroxyl groups of the co-former, such as ethylene glycol (EG), leading to the formation of rigid solvation networks mdpi.com. While fluoride can coordinate with the choline cation, studies indicate a preferential interaction with EG mdpi.com. Computational analyses, including the interpretation of 19F NMR data, suggest that in ChF:EG mixtures, approximately 15% of fluoride anions are coordinated to choline, while the remainder are freely solvated within the EG matrix mdpi.com. The capacity of the anion to construct favorable hydrogen bond networks with both the choline cation and the co-former is fundamental to the stability and low melting points observed in these DESs researchgate.net.

Computational Methodologies Employed:

Density Functional Theory (DFT): This method is widely applied, utilizing common functionals like B3LYP with basis sets such as 6-31+G(d,p) or more advanced variants. DFT is used to calculate electronic properties, optimize molecular geometries, and determine interaction energies rsc.orgchemrxiv.org. The inclusion of dispersion corrections (e.g., DFT+D3) is also utilized to enhance the accuracy of describing intermolecular forces semanticscholar.org.

Ab Initio Methods: Techniques such as MP2 are sometimes employed in conjunction with DFT to perform higher-level electronic structure calculations, offering a more rigorous analysis of molecular interactions rsc.org.

Molecular Dynamics (MD) Simulations: MD simulations are instrumental in exploring the dynamic behavior of ions and molecules in solution over time. They provide insights into solvation dynamics, structural properties, and ion mobility within choline-based systems, offering a dynamic perspective on anion interactions mdpi.comresearchgate.netresearchgate.netresearchgate.net.

Data Table 1: Computational Approaches and Findings in this compound Anion Recognition

Computational MethodTheoretical Framework/FocusKey Findings Related to Fluoride RecognitionRelevant Citations
DFT Electronic Structure, Complex Geometry, Binding Energies- Identifies stable structures with F⁻ bonded to choline's H atoms and hydroxyl group.- Quantifies hydrogen bond strengths (H···F⁻).- Predicts charge transfer and electronic property changes upon complexation.- Analyzes intermolecular interactions in DESs. rsc.orgchemrxiv.orgsemanticscholar.org
Ab Initio High-Level Electronic Structure Calculations- Used for validation or higher-accuracy calculations of complexes, complementing DFT results. rsc.org
Molecular Dynamics (MD) Solvation Dynamics, Structural Properties, Ion Mobility- Reveals dynamic behavior of F⁻ in choline-based systems (e.g., ChF:EG).- Shows F⁻ preferentially hydrogen bonding with EG, forming rigid networks.- Indicates partial coordination of F⁻ to choline (~15%) and free solvation.- Explores anion's role in building interaction networks. mdpi.comresearchgate.netresearchgate.netresearchgate.net

Computational Elucidation of Reaction Mechanisms within this compound-Incorporated Systems

The scientific literature specifically detailing the computational elucidation of reaction mechanisms where This compound itself acts as a direct participant—whether as a reactant, catalyst, or significant mediator in a chemical transformation—appears to be limited based on the provided search results.

While computational chemistry, particularly DFT and MD, is extensively employed to study choline-based systems, the predominant focus of these investigations has been on their properties as solvents, electrolytes, or on the interactions of the choline cation with various anions, including fluoride, as elaborated in Section 4.3.

A significant portion of computational studies examining reaction mechanisms within choline-based deep eutectic solvents (DESs) has predominantly featured choline chloride (ChCl) as the central component. These studies explore reaction pathways, transition states, and catalytic effects in processes such as aldol (B89426) reactions within ChCl-based DESs rsc.orgrsc.orgfrontiersin.org. However, these findings are specific to choline chloride and cannot be directly applied to this compound without dedicated, independent research.

Consequently, based on the available information, there is a notable absence of specific computational investigations that comprehensively detail the mechanisms of chemical reactions directly involving this compound.

Advanced Spectroscopic Characterization of Choline Fluoride Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structural elucidation, providing detailed information about the chemical environment of atomic nuclei. For choline (B1196258) fluoride (B91410), ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D NMR techniques, offer comprehensive insights.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the connectivity and local electronic environment of atoms within the choline cation. Studies on choline fluoride and its derivatives, such as deep eutectic solvents (DESs) formed with ethylene (B1197577) glycol (EthalineF), reveal characteristic chemical shifts that are influenced by the presence of the fluoride anion.

Research indicates that the fluoride anion, due to its high electronegativity and small ionization potential, tends to share electrons with surrounding solvent molecules. This interaction leads to a slight shielding effect, observed as upfield shifts (lower ppm values) in the ¹H and ¹³C NMR spectra of this compound compared to its chloride counterpart, choline chloride (ChCl) osti.gov. For instance, in this compound-ethylene glycol mixtures, ¹³C NMR data shows consistent upfield shifts for the carbon signals of the choline cation and ethylene glycol when compared to their pure forms, indicating an altered electronic environment attributed to the presence of fluoride osti.gov. Theoretical calculations also support these observations, predicting upfield shifts for ¹³C NMR signals in this compound relative to choline chloride osti.govresearchgate.net.

Table 1: ¹³C NMR Spectral Data for EthalineF (this compound-Ethylene Glycol DES) in D₂O at 298 K

Carbon LabelEthaline (ppm)EthalineF (ppm)∆δ (ppm)
C1 (β–CH₂)67.6 ± 0.167.0 ± 0.10.6 ± 0.2
C4 (CH₂ (EG))63.0 ± 0.162.2 ± 0.10.8 ± 0.2
C2 (α–CH₂)55.9 ± 0.155.0 ± 0.10.9 ± 0.2
N(C)₃ (Me₃)54.1 ± 0.153.3 ± 0.10.8 ± 0.2

*∆δ (ppm) = δEthalineF - δEthaline. The data illustrates the shielding effect on the carbon atoms due to the presence of the fluoride anion in the DES osti.gov.

The ¹⁹F nucleus is highly sensitive to its chemical environment, making ¹⁹F NMR a direct and powerful probe for the fluoride anion. In this compound systems, ¹⁹F NMR spectra can reveal the presence of distinct fluoride environments and provide insights into its interactions with the choline cation or other components in a mixture, such as hydrogen bond donors in DESs osti.govresearchgate.netnih.govscholaris.ca. For instance, ¹⁹F NMR studies on this compound-ethylene glycol mixtures have confirmed the existence of at least two discernible chemical environments for the fluoride anion, suggesting specific solvation or association states osti.gov. The high sensitivity and lack of natural background signal for ¹⁹F NMR make it particularly useful for detecting and quantifying fluorine-containing species in complex matrices scholaris.ca.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Overhauser Effect Spectroscopy (HOESY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for mapping through-space correlations between nuclei, thereby revealing spatial proximity and intermolecular interactions wikipedia.orgnanalysis.com. In the context of this compound, these techniques can directly probe the interactions between the fluoride anion and specific protons on the choline cation, particularly those of the hydroxyl group, which is known to form strong hydrogen bonds with fluoride . HOESY experiments, which correlate signals from different types of nuclei (e.g., ¹H and ¹⁹F), are particularly suited for identifying close contacts between the choline cation and the fluoride anion, providing direct evidence for the hydrogen bonding network researchgate.netacs.org. These studies help to elucidate the supramolecular structure and dynamics within this compound-based systems researchgate.net.

Pulsed Field Gradient (PFG) NMR is a non-invasive technique that allows for the direct measurement of self-diffusion coefficients of individual molecular or ionic species within a mixture cam.ac.ukacs.org. This provides critical information on molecular mobility and transport mechanisms. Studies on this compound-based electrolytes have reported self-diffusion coefficients for both the choline cation and the fluoride anion researchgate.net. These measurements are essential for understanding ion transport in applications such as batteries and electrochemical devices.

Table 2: PFG-NMR Self-Diffusion Coefficients for this compound Electrolytes at 25 °C

SpeciesSelf-Diffusion Coefficient (D) (m²/s)
Choline cation~1.0 x 10⁻¹⁰
Fluoride anion~1.5 x 10⁻¹⁰

*Values are estimated from graphical data presented in researchgate.net.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying functional groups and characterizing intermolecular interactions, most notably hydrogen bonding.

FT-IR spectroscopy provides direct evidence for hydrogen bond formation by monitoring changes in vibrational frequencies, particularly the O-H stretching bands. In this compound, the hydroxyl group of the choline cation is known to form strong hydrogen bonds with the fluoride anion . This interaction is typically observed as a significant broadening and a shift to lower wavenumbers (red-shift) of the O-H stretching band, which normally appears in the 3200-3700 cm⁻¹ region e3s-conferences.orgunila.ac.idacs.org. The presence of these characteristic band shifts and broadening in the FT-IR spectra of this compound systems confirms the strong hydrogen bonding network involving the fluoride anion and the hydroxyl group of the choline cation osti.govunila.ac.idacs.org. Shifts in other functional group vibrations, such as C-O or C=O stretches, can also provide complementary information about the extent and nature of these interactions unila.ac.idacs.org.

Compound List:

this compound (ChF)

Choline cation (Ch⁺)

Fluoride anion (F⁻)

Choline chloride (ChCl)

Ethylene glycol (EG)

EthalineF (this compound-Ethylene Glycol DES)

Ethaline (Choline Chloride-Ethylene Glycol DES)

Trifluoromethanesulfonimide (TFSI)

Lithium triflate (LiOTf)

Lithium hexafluorophosphate (B91526) (LiPF₆)

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

Tetraethylammonium fluoride (TEAF)

Raman Spectroscopy for Molecular Interaction Analysis

Raman spectroscopy is a powerful vibrational technique that provides detailed insights into the molecular structure, bonding, and intermolecular interactions within chemical systems. By analyzing the inelastic scattering of light, Raman spectroscopy can identify specific molecular vibrations, revealing information about hydrogen bonding, conformational changes, and the influence of ionic environments.

In the context of this compound (ChF) systems, Raman spectroscopy is instrumental in understanding the interactions between the choline cation ([Ch]⁺) and the fluoride anion (F⁻), as well as with any co-formers in Deep Eutectic Solvents (DESs). The choline cation possesses several vibrational modes sensitive to its local environment and its interactions with anions. Specifically, the conformation of the O-C-C-N⁺ backbone of the choline cation can be discerned through Raman spectroscopy. Studies on various choline salts have identified characteristic Raman bands associated with the gauche and trans conformations of this backbone. For instance, the C-N stretching vibrations are often used to distinguish these conformers, with bands around 720 cm⁻¹ typically assigned to the gauche conformation and bands around 770 cm⁻¹ attributed to the trans conformation capes.gov.br.

The fluoride anion, being a small and highly electronegative ion, is a strong hydrogen bond acceptor. In ChF-based DESs, such as mixtures with ethylene glycol (EG), fluoride is expected to form strong hydrogen bonds with the hydroxyl groups of the co-former. These interactions can significantly influence the vibrational spectra, particularly the O-H stretching frequencies of the co-former, causing characteristic shifts escholarship.orgresearchgate.net. While direct Raman spectra of pure this compound are less extensively detailed in the literature, studies on other choline halides suggest that the specific interaction of fluoride with the choline cation and its surrounding environment leads to unique vibrational signatures compared to other halide anions researchgate.net. The presence of fluoride can also subtly alter the vibrational modes of the choline cation itself, reflecting changes in cation-anion or cation-co-former interactions.

Table 1: Raman Spectroscopy - Vibrational Modes and Interactions

Vibrational Mode / InteractionApproximate Frequency (cm⁻¹)Assignment / SignificanceReference(s)
Choline C-N stretching (gauche)~720Choline cation conformation capes.gov.br
Choline C-N stretching (trans)~770Choline cation conformation capes.gov.br
Choline C-O stretching~1080Choline cation structure escholarship.orgresearchgate.net
Choline C-H stretching~2930-3036Choline cation structure escholarship.orgmdpi.com
O-H stretching (H-bonded to F⁻ in EG)Shifted (e.g., >3200)Hydrogen bonding in ChF-EG systems escholarship.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Charge Transfer Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to investigate electronic transitions within molecules, providing insights into their electronic structure, conjugation, and the presence of chromophores. For this compound (ChF) itself, which lacks significant chromophoric groups in the UV-Vis region, direct electronic structure studies are not typically performed using this technique. However, UV-Vis spectroscopy plays a crucial role in characterizing the solvent environment and polarity of ChF-containing systems, particularly Deep Eutectic Solvents (DESs).

This is achieved by employing solvatochromic probes, such as Reichardt's dye (betaine-30, B30). B30 is a zwitterionic molecule that undergoes an intramolecular charge transfer (CT) upon photoexcitation. The resulting absorption band of this CT transition is highly sensitive to the polarity of its surrounding solvent. In more polar environments, the ground state of B30 is more stabilized, leading to a blueshift in its absorption maximum (λmax). This shift allows for the quantification of solvent polarity using the established ET(30) scale mdpi.commdpi.comosti.gov.

Table 2: UV-Vis Spectroscopy - Solvatochromic Probe Application

Technique ApplicationProbe MoleculePhenomenon StudiedInformation GainedRelevance to this compoundReference(s)
UV-Vis SpectroscopyReichardt's Dye (B30)Intramolecular Charge Transfer (CT)Solvent polarity (ET(30) scale), solvation environmentCharacterizes the polarity and environment of ChF-containing systems (e.g., DESs) mdpi.commdpi.comosti.gov

Note: UV-Vis spectroscopy is used here to probe the solvent environment rather than the electronic structure of this compound itself.

Transient Absorption Spectroscopy (TAS) for Dynamic Solvation Processes

Transient Absorption Spectroscopy (TAS) is a cutting-edge technique that probes ultrafast dynamic processes, including solvation dynamics. By employing a pump-probe methodology, TAS monitors the absorption of a probe light pulse following the excitation of a sample with a pump pulse. This allows for the resolution of time scales from femtoseconds to nanoseconds, providing critical information about how the solvent shell reorganizes around a solute or ion after a perturbation.

This compound (ChF) systems, particularly in the form of Deep Eutectic Solvents (DESs) when mixed with co-formers like ethylene glycol (EG), exhibit complex solvation dynamics. These dynamics are influenced by the interplay of hydrogen bonding networks and ion mobility. Studies utilizing TAS on ChF-based DESs, often by monitoring the relaxation of a solvatochromic probe like Reichardt's dye (B30), have revealed distinct solvation processes characterized by multiple time constants.

Typically, two primary time constants, denoted as τ₁ and τ₂, are observed. τ₁ is generally attributed to the faster, local reorganization of the hydrogen-bonding network of the co-former (e.g., EG-EG interactions). τ₂ is associated with the slower, bulk solvent dynamics, often dominated by the response and diffusion of the choline cation mdpi.comresearchgate.netresearchgate.net. Research comparing ChF:EG mixtures with choline chloride (ChCl):EG systems indicates that the presence of the fluoride anion leads to altered solvation dynamics. The strong hydrogen bonds formed between F⁻ and the hydroxyl groups of EG create a more rigid solvent network compared to that in ChCl:EG systems. Consequently, slower solvation dynamics are observed across various compositions in ChF:EG mixtures mdpi.com. This highlights the significant role of the anion identity in modulating the dynamic behavior of choline-based ionic liquids and DESs.

Table 3: Transient Absorption Spectroscopy (TAS) - Solvation Dynamics

Time ConstantTypical Time ScalePrimary Origin of DynamicsInfluence of Fluoride AnionReference(s)
τ₁Faster componentCo-former (e.g., EG) hydrogen-bonding network reorganizationContributes to a more rigid network in ChF:EG systems, affecting the overall dynamics. mdpi.commdpi.comresearchgate.netresearchgate.net
τ₂Slower componentCholine cation mobility/responseSlower dynamics observed in ChF:EG compared to ChCl:EG due to stronger F⁻-EG interactions, leading to a more rigid network and influencing choline response. mdpi.commdpi.comresearchgate.netresearchgate.net

Note: Specific numerical values for time constants for pure this compound or its simple mixtures are not provided in the snippets. The table describes the general observations from studies on this compound-based Deep Eutectic Solvents.

Compound List:

this compound (ChF)

Choline cation ([Ch]⁺)

Fluoride anion (F⁻)

Ethylene Glycol (EG)

Reichardt's Dye (Betaine-30, B30)

Choline Chloride (ChCl)

Glycerol

Chemical Reactivity and Mechanistic Investigations of Choline Fluoride

Analysis of Chemical Reaction Pathways Involving Choline (B1196258) Fluoride (B91410)

Choline fluoride exhibits a range of chemical reactivities characteristic of ionic compounds, influenced by the nature of both the choline cation and the fluoride anion.

Oxidation: this compound can undergo oxidation reactions, yielding products such as choline oxide and other oxidized species. Typical oxidizing agents employed in such transformations include hydrogen peroxide and potassium permanganate (B83412) .

Reduction: Under specific reaction conditions, this compound can be reduced. This process typically leads to the formation of choline and free fluoride ions .

Substitution Reactions: The fluoride ion in this compound can act as a nucleophile or a leaving group, enabling it to participate in substitution reactions. In these processes, the fluoride ion can be replaced by other nucleophilic species .

Hydrolysis and Dissociation: In aqueous environments, this compound readily dissociates into its constituent choline cations and fluoride anions. This dissociation can influence the pH of the solution evitachem.com.

Complexation: this compound has the capacity to form complexes with various other ions or molecules, a property that is relevant in applications such as catalysis or as components in electrochemical systems evitachem.com.

Solvation Behavior: Notably, this compound exhibits exothermic dissolution in water, a characteristic that distinguishes it from other choline salts like choline chloride, which typically display endothermic dissolution. This exothermic behavior suggests that solvation of this compound can release energy, potentially making it useful in thermal applications smolecule.com.

Table 1: Chemical Reactivity of this compound

Reaction TypeDescription/MechanismExample Reagents/Conditions
OxidationConversion to choline oxide and other oxidation products.Hydrogen peroxide, Potassium permanganate
ReductionConversion to choline and fluoride ions.Under specific conditions
SubstitutionFluoride ion is replaced by other nucleophiles; acts as a leaving group.Various nucleophiles
HydrolysisDissociation into choline cations and fluoride anions in aqueous environments.Water
ComplexationForms complexes with other ions or molecules.Various ions/molecules
SolvationExothermic dissolution in water, releasing energy.Water

Exploration of this compound as a Reagent in Complex Organic Transformations

This compound finds application as a reagent and a building block in various organic transformations, most notably in the synthesis of specialized solvent systems.

Synthesis of Choline Derivatives: this compound serves as a reagent in organic chemistry, facilitating the synthesis of various choline derivatives and other organic compounds. Its dual nature as both a nucleophile and a leaving group in substitution reactions contributes to its synthetic utility .

Deep Eutectic Solvents (DESs): A significant area of research involves the use of this compound in the formation of Deep Eutectic Solvents (DESs). When combined with hydrogen bond donors, such as ethylene (B1197577) glycol or urea (B33335), this compound forms DESs with unique physicochemical properties smolecule.comresearchgate.netosti.govosti.gov. For instance, the mixture of this compound and ethylene glycol, sometimes referred to as EthalineF, exhibits favorable characteristics like high conductivity and viscosity . These DESs are being explored for their potential in applications such as battery electrolytes due to their electrochemical stability researchgate.netosti.gov. The strong hydrogen bonding interactions between the fluoride anion and the hydroxyl groups of the co-former are crucial for the formation and properties of these solvents osti.gov.

Specialized Materials: Beyond solvent applications, this compound is being investigated for its potential in the development of specialized chemicals and materials, including ionic liquids . Furthermore, its interaction with fluoride ions suggests potential use in creating selective fluoride ion sensors for environmental monitoring and health diagnostics .

Table 2: this compound in Deep Eutectic Solvents (DESs)

DES Component 1DES Component 2Common NameKey Properties/Applications
This compoundEthylene GlycolEthalineFHigh conductivity, viscosity, electrochemical stability; potential battery electrolytes.
This compoundUreaChF:U (1:2)Lower freezing point (1°C); forms strong hydrogen bonds with urea, influencing solvation dynamics.

Research into Carbon-Fluorine Bond Activation and Formation in Relevant Systems

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making its activation and selective formation a significant area of research. While direct applications of this compound as a reagent specifically for C-F bond activation or formation are not extensively detailed in the provided literature, the general principles and ongoing research in this field are relevant.

C-F Bond Robustness and Activation Strategies: The inherent strength of the C-F bond presents challenges for chemical transformations. Research into C-F bond cleavage often focuses on strategies such as the use of Lewis acids to abstract fluoride, nucleophilic substitution reactions, or radical-based pathways, frequently employing transition-metal-free conditions to avoid metal contamination, particularly in pharmaceutical synthesis d-nb.infonih.gov.

Mechanistic Investigations: Computational methods, such as Density Functional Theory (DFT) calculations, are utilized to investigate potential pathways for C-F bond activation, identifying concerted or stepwise mechanisms thieme-connect.de. The strength of C-F bonds can vary based on factors like the degree of unsaturation and the presence of other fluorine atoms, influencing their reactivity d-nb.infothieme-connect.de.

Compound List:

this compound

Choline Chloride

Ethylene Glycol

Urea

Choline Oxide

Choline

Fluoride Ion

Hydrofluoric Acid

Sodium Fluoride

Potassium Fluoride

Trimethylamine

2-Chloroethanol

Phosphatidylcholine

Acetylcholine

S-adenosylmethionine

S-adenosylhomocysteine

Trimethylamine (TMA)

Tetramethylammonium (B1211777) Fluoride

N-methyltrifluoroacetamide

N-methylacetamide

1,3-dimethylurea (B165225)

Applications of Choline Fluoride in Chemical Synthesis and Catalysis Research

Choline (B1196258) Fluoride (B91410) as a Synthetic Intermediate in Organic Chemistry

The ionic nature of choline fluoride, where it dissociates into choline cations and fluoride anions, allows it to participate in various chemical reactions. evitachem.com It can be synthesized through methods such as the reaction of choline chloride with a fluoride source like potassium fluoride. evitachem.com

This compound serves as a precursor in the synthesis of various organic compounds. The choline cation can be chemically modified, while the fluoride anion can act as a nucleophile or a base under specific conditions. Although detailed literature on its direct use for creating a wide array of derivatives is specialized, its fundamental reactivity is analogous to other quaternary ammonium (B1175870) salts used in organic synthesis. For instance, choline-based amino acid ionic liquids have been synthesized in one-pot methods, demonstrating the versatility of the choline scaffold in creating novel ionic liquids with applications in extraction and separation processes. nih.gov The synthesis typically involves the reaction of a choline salt with an amino acid in the presence of a base. nih.gov

Derivative ClassSynthetic ApproachPotential Application
Choline-based Ionic LiquidsReaction of a choline salt with an appropriate anion source (e.g., amino acids)Green solvents, extraction agents nih.gov
Modified Choline EstersEsterification of the hydroxyl group of the choline cationBiologically active molecules
Fluorinated OrganicsNucleophilic fluorination using the fluoride anionAgrochemicals, pharmaceuticals

This compound is an important component in the development of specialized chemical materials, most notably ionic liquids and deep eutectic solvents (DESs). Its ability to form strong hydrogen bonds is a key factor in these applications. There is also research interest in its potential for creating selective fluoride ion sensors, which could be used for environmental monitoring.

This compound-Based Deep Eutectic Solvents as Catalytic Media

Deep eutectic solvents (DESs) are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that exhibit a significant melting point depression. This compound, acting as an HBA, forms DESs with various HBDs, such as ethylene (B1197577) glycol and urea (B33335). ohiolink.edu A prominent example is "EthalineF," a DES formed by mixing this compound with ethylene glycol, typically in a 1:2 molar ratio. smolecule.com These DESs are gaining traction as environmentally friendly alternatives to traditional volatile organic compounds in catalysis. mdpi.combenthamdirect.com

The catalytic activity of this compound-based DESs is intrinsically linked to their unique solvent structure, which is dominated by an extensive hydrogen-bonding network. The fluoride anion is a potent hydrogen bond acceptor, forming strong bonds with the hydroxyl groups of HBDs like ethylene glycol. researchgate.net This creates a structured, rigid solvation network that can influence reaction pathways. researchgate.net

This hydrogen-bonding network facilitates catalysis in several ways:

Reactant Activation: The HBDs and the choline cation's hydroxyl group can activate electrophiles by forming hydrogen bonds, making them more susceptible to nucleophilic attack.

Stabilization of Intermediates: The polar and structured environment of the DES can stabilize charged transition states and intermediates, thereby lowering the activation energy of the reaction.

Enhanced Nucleophilicity: The fluoride anion, when part of the DES, can act as a powerful nucleophile or base. The hydrogen bonding within the DES modulates its reactivity. Studies on bisurea catalysts have shown that hydrogen-bonding networks are crucial for controlling fluoride nucleophilicity and enabling catalytic fluorination reactions. nih.govnih.gov

Table 1: Comparison of Hydrogen Bond Interactions in Choline Halide-Based DESs

Choline HalideHalide AnionHydrogen Bond Strength with HBDResulting Network PropertiesReference
This compoundF⁻StrongestHighly rigid and structured researchgate.net
Choline chlorideCl⁻ModerateLess rigid than fluoride-based DESs
Choline bromideBr⁻WeakerMore flexible network researchgate.net
Choline iodideI⁻WeakestLeast structured network researchgate.net

Beyond serving as a component of the catalytic medium, this compound can play a more direct role in chemical reactions. In the context of DESs used for catalysis, the individual components can act synergistically to promote the reaction. nih.gov For example, in the ring-opening copolymerization of epoxides and cyclic anhydrides, choline halide salts themselves are active catalysts. nih.gov It is hypothesized that hydrogen bonding enhances the rate-determining step of epoxide ring opening. nih.gov The fluoride anion from this compound can participate directly as a nucleophilic catalyst or a basic promoter in various organic transformations.

This compound-based DESs align well with the principles of green chemistry, making them attractive for developing sustainable chemical processes. smolecule.comresearchgate.net Their sustainability is attributed to several key properties. smolecule.comacs.orgnih.gov

Key sustainable features include:

Low Volatility: DESs have negligible vapor pressure, which reduces air pollution and workplace exposure compared to volatile organic solvents. smolecule.com

Non-Flammability: Many DESs are non-flammable, enhancing process safety. smolecule.com

Biodegradability and Low Toxicity: The components of many DESs, such as choline chloride, are often naturally derived, biodegradable, and exhibit low toxicity. mdpi.combenthamdirect.commdpi.com

Recyclability: DESs can often be recycled and reused multiple times without a significant loss in catalytic activity, which reduces waste and improves the economic feasibility of processes. mdpi.com

These properties have led to the application of choline-based DESs in a variety of contexts, including as media for organic synthesis, extraction of bioactive compounds, and in electrochemistry. acs.orgarcjournals.org The tunability of their physical and chemical properties allows for the design of solvents tailored for specific sustainable applications. researchgate.net

Integration of this compound in Quaternization Reaction Methodologies

The quaternization of tertiary amines, known as the Menshutkin reaction, is a fundamental process in organic synthesis for producing quaternary ammonium salts. tandfonline.comnih.gov Traditionally, this SN2 reaction, which converts neutral reactants into charged products, has been conducted in volatile organic solvents (VOSs) such as acetonitrile, dimethylformamide (DMF), and benzene. nih.govmdpi.com In alignment with the principles of green chemistry, recent research has explored the use of deep eutectic solvents (DESs) as environmentally benign alternative media for these reactions. mdpi.comnih.gov

Investigations have predominantly centered on DESs composed of choline chloride (ChCl) as the hydrogen bond acceptor (HBA) combined with various hydrogen bond donors (HBDs). nih.gov Studies have successfully utilized these ChCl-based DESs for the quaternization of isonicotinamide (B137802) and pyridoxal (B1214274) oxime with substituted phenacyl bromides and 2-bromoacetophenones, respectively. tandfonline.comnih.gov Different energy sources, including conventional heating, microwave irradiation, and ultrasound, have been applied to drive these reactions. nih.gov Microwave-assisted synthesis has often resulted in the highest yields and shortest reaction times, with some reactions achieving nearly quantitative yields in as little as 20 minutes. nih.govnih.gov The most effective ChCl-based DESs identified for these quaternization reactions include combinations with glycerol, oxalic acid, and levulinic acid. nih.govresearchgate.net The success of these reactions is influenced by the physicochemical properties of the DES, with less viscous and more polar solvents generally providing higher yields. researchgate.net

The benefits of employing these DESs include their simple preparation from inexpensive, non-toxic, and biodegradable components. nih.gov

HBD in ChCl DESReactantsMethodTimeYield (%)Reference
Glycerol Isonicotinamide + 4-Bromophenacyl bromideMicrowave20 min85% nih.gov
Oxalic Acid Isonicotinamide + 4-Chlorophenacyl bromideMicrowave20 min98% researchgate.net
Levulinic Acid Isonicotinamide + 4-Nitrophenacyl bromideMicrowave20 min95% nih.gov
Glycerol Isonicotinamide + 2-bromoacetophenoneUltrasound3 h84% mdpi.com
Oxalic Acid Isonicotinamide + 4-Chlorophenacyl bromideUltrasound3 h97% mdpi.com
Oxalic Acid Isonicotinamide + 4-Chlorophenacyl bromideConventional4-6 h96% nih.gov

While extensive data exists for choline chloride-based systems, the direct application of this compound in quaternization reactions has not been documented in the reviewed literature. However, the distinct properties of the fluoride ion suggest it could offer unique advantages. The high electronegativity and strong hydrogen bond accepting capability of fluoride, superior to chloride, could lead to a DES with different polarity and solvation characteristics. This might enhance the stabilization of the charged transition state inherent to the SN2 mechanism of the Menshutkin reaction, potentially accelerating reaction rates and improving yields. Further research is required to synthesize and characterize this compound-based DESs and evaluate their performance as media for quaternization reactions.

Potential Contributions of this compound Deep Erotic Solvents in Biomass Conversion Processes

Deep eutectic solvents (DESs) have emerged as promising green solvents for the pretreatment and conversion of lignocellulosic biomass. mdpi.com The complex, rigid structure of biomass, composed primarily of cellulose (B213188), hemicellulose, and lignin (B12514952), requires a pretreatment step to break it down for subsequent conversion into biofuels and platform chemicals. youtube.comyoutube.com Choline chloride (ChCl)-based DESs have been extensively studied for this purpose, particularly for delignification—the process of removing lignin. utwente.nl

In these systems, the halide anion is understood to play a crucial role. The chloride ion in ChCl-based DESs is believed to disrupt the complex hydrogen-bonding network within the biomass and catalyze the cleavage of ether linkages in lignin. utwente.nl Acidic HBDs, such as lactic acid and oxalic acid, when combined with ChCl, have shown high efficacy in delignification and in separating hemicellulose. mdpi.comutwente.nl The primary mechanism for cellulose dissolution in DESs involves the HBA (the chloride ion) forming new hydrogen bonds with the hydroxyl groups of cellulose, which breaks the strong intermolecular and intramolecular hydrogen bonds that make cellulose insoluble. mdpi.com

Recently, a this compound-based DES, formed by combining this compound (ChF) with ethylene glycol in a 1:2 molar ratio and named "EthalineF," has been synthesized and characterized. energyfrontier.usosti.gov Studies comparing its physicochemical properties to its well-studied chloride analogue, Ethaline (ChCl:ethylene glycol, 1:2), reveal significant differences stemming from the choice of halide. The fluoride anion in EthalineF engages in stronger hydrogen bonding with the ethylene glycol HBD compared to the chloride in Ethaline. researchgate.net This results in a solvent with distinct viscosity, conductivity, and solvation dynamics. osti.govresearchgate.net

PropertyEthalineF (ChF:EG 1:2)Ethaline (ChCl:EG 1:2)Reference
Density (g·cm⁻³ at 298 K) ~1.12~1.09 osti.gov
Viscosity (cP at 298 K) Higher than EthalineLower than EthalineF osti.gov
Ionic Conductivity (S·m⁻¹ at 298 K) Lower than EthalineHigher than EthalineF osti.gov
Solvation Dynamics Faster solvent relaxationSlower solvent relaxation osti.gov

While direct applications of EthalineF in biomass processing are not yet reported, its fundamental properties suggest significant potential. The efficacy of a DES in dissolving cellulose is strongly correlated with the hydrogen bond acceptor strength (basicity) of the solvent. frontiersin.org Given that the fluoride ion is a much stronger hydrogen bond acceptor than the chloride ion, it is hypothesized that this compound-based DESs could be more effective solvents for cellulose. nih.gov This enhanced ability to disrupt the crystalline structure of cellulose could lead to more efficient saccharification (conversion to sugars) and subsequent fermentation. youtube.com Furthermore, the unique reactivity of the fluoride ion could offer new pathways for the selective fractionation of lignin, potentially yielding higher-purity lignin streams for valorization. The potential of this compound DESs in biomass conversion represents a promising, albeit unexplored, frontier in the development of sustainable biorefineries.

Anion Recognition and Sensing Research Involving Fluoride

Fundamental Principles and Mechanisms of Fluoride (B91410) Anion Recognition

The interaction between the choline (B1196258) cation [(CH₃)₃N⁺CH₂CH₂OH] and the fluoride anion (F⁻) is a prime example of recognition driven by a combination of electrostatic forces and strong hydrogen bonding. Choline possesses a quaternary ammonium (B1175870) group, which provides a positive charge to attract the anionic fluoride, and a hydroxyl (-OH) group, which acts as a potent hydrogen bond donor.

The fundamental mechanism of recognition involves the formation of a stable ion pair where the fluoride anion is positioned to interact with both the positively charged nitrogen center and, more significantly, the hydroxyl proton of the choline molecule. This dual interaction is crucial for the stability of the choline-fluoride complex. The high electronegativity and small ionic radius of fluoride make it an excellent hydrogen bond acceptor, leading to a particularly strong O-H···F⁻ hydrogen bond. This interaction is considered the dominant force in the selective recognition of fluoride by choline over larger halide anions like chloride or bromide.

Development of Fluoride Ion Sensors Utilizing Choline Fluoride Interactions

The development of chemical sensors for fluoride is a robust field of research, with various strategies being employed, including colorimetric, fluorescent, and electrochemical methods. Common approaches involve receptors that feature hydrogen bond donors like ureas, amides, or pyrroles, or mechanisms based on the fluoride-induced cleavage of silicon-oxygen (Si-O) bonds.

However, based on a review of the available scientific literature, the specific utilization of the choline-fluoride interaction as the primary recognition element in a dedicated fluoride sensor has not been extensively reported. While the fundamental principles of recognition are well-understood from studies on choline-based ionic liquids and deep eutectic solvents, the translation of this specific interaction into a practical sensing device (e.g., an ion-selective electrode, a fluorescent probe, or a colorimetric assay) appears to be a largely unexplored area of research. The strong and selective hydrogen bonding between choline's hydroxyl group and the fluoride anion suggests a theoretical potential for sensor design, but this application has yet to be significantly realized or documented in published research.

Role of Hydrogen Bond Interactions in Selective Fluoride Recognition

Hydrogen bonding is the cornerstone of selective fluoride recognition by choline. The interaction between the hydroxyl group of choline and the fluoride anion (O-H···F⁻) is exceptionally strong due to the high electronegativity and charge density of fluoride. This bond is significantly stronger than the hydrogen bonds choline forms with other halides like chloride (O-H···Cl⁻).

The critical role of this interaction is highlighted by comparative studies of deep eutectic solvents made with different choline halides. For instance, EthalineF (this compound:ethylene (B1197577) glycol) exhibits markedly different physicochemical properties compared to its chloride analogue, Ethaline (choline chloride:ethylene glycol). These differences are attributed to the more powerful hydrogen bonding network involving fluoride.

Spectroscopic techniques provide direct evidence for this interaction.

Fourier-Transform Infrared (FT-IR) Spectroscopy: In this compound systems, the O-H stretching vibration band is often broadened and shifted to lower frequencies compared to systems with other halides. This shift is a classic indicator of stronger hydrogen bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR studies show a significant downfield shift of the hydroxyl proton resonance in the presence of fluoride, confirming its involvement in a strong hydrogen bond. Furthermore, ¹⁹F NMR studies have revealed the presence of distinct fluoride environments, indicating that a portion of the fluoride anions are tightly bound or coordinated to choline through hydrogen bonds, while others may be more freely solvated.

This strong and specific hydrogen bonding allows choline to effectively discriminate for fluoride, making it a highly selective interaction.

Structural and Computational Insights into Fluoride Binding and Selectivity

Computational modeling, including Density Functional Theory (DFT) calculations, has been used to investigate the geometry and energetics of the choline-fluoride interaction. These studies corroborate experimental findings, showing that the most stable conformation involves the fluoride anion positioned near the choline headgroup, forming a strong, linear hydrogen bond with the hydroxyl group. The calculated binding energies for the choline-fluoride pair are significantly higher than for choline-chloride or choline-bromide, quantifying the selectivity observed experimentally.

These findings highlight a clear structural preference for the formation of a direct choline-fluoride complex, driven by the powerful hydrogen bond, which is the key to its binding and selectivity.

Advanced Analytical Methodologies for Choline Compounds

High-Performance Liquid Chromatography (HPLC) Coupled with Derivatization for Choline (B1196258) Detection

HPLC is a cornerstone technique for the separation and quantification of choline. However, to overcome the molecule's inherent lack of UV absorbance or fluorescence, pre-column or post-column derivatization is commonly employed. nih.goveurofinsus.com This process involves reacting the choline molecule with a reagent to attach a chemical group (a tag) that is easily detectable.

A prevalent and effective pre-column derivatization strategy involves the reaction of the hydroxyl group of choline with 1-naphthyl isocyanate. nih.govresearchgate.net This reaction, typically carried out in a non-aqueous environment like acetonitrile, forms a stable and highly fluorescent cationic aromatic urethane, specifically 1-naphthylurethane choline. nih.goveurofinsus.com To ensure an anhydrous environment for the reaction to proceed efficiently, a drying agent such as magnesium oxide is often added. eurofinsus.com

Once derivatized, the 1-naphthylurethane choline is separated from other sample components using HPLC, frequently employing a strong cation exchange (SCX) column. nih.gov The separation is achieved by passing a mobile phase, such as a tetramethylammonium (B1211777) glycolate (B3277807) buffer, through the column, which allows for the selective retention and subsequent elution of the cationic derivative. researchgate.net This method has proven to be robust, with research showing excellent linearity over biological concentration ranges (e.g., 8.9-58.9 µmol L⁻¹) and high recovery rates from complex matrices like blood plasma, often exceeding 94%. nih.govresearchgate.net The precision of this technique is also notable, with both within-batch and between-batch coefficients of variation (CVs) reported to be below 6%. nih.gov

Table 1: HPLC Parameters for Derivatized Choline Analysis

ParameterDescriptionReference
Derivatizing Agent1-Naphthyl isocyanate nih.goveurofinsus.com
Resulting Derivative1-Naphthylurethane choline nih.gov
Chromatographic ColumnStrong Cation Exchange (SCX) researchgate.net
Mobile Phase ExampleTetramethylammonium glycolate buffer researchgate.net
Linear Range Example8.9-58.9 µmol L⁻¹ (r²=0.998) nih.gov
Recovery from Plasma>94% nih.gov

Spectroscopic Detection Techniques for Derivatized Choline Analogs

Following chromatographic separation, the derivatized choline analog must be detected and quantified. The choice of spectroscopic technique is dictated by the properties of the chemical tag introduced during derivatization.

For choline derivatives formed with 1-naphthyl isocyanate, fluorescence detection is the most common and sensitive method. nih.goveurofinsus.com The naphthyl group is an excellent fluorophore. The 1-naphthylurethane choline derivative is measured by a fluorescence detector set to appropriate excitation and emission wavelengths. nih.gov While specific wavelengths used in every study may vary slightly, the general principle relies on the high fluorescence quantum yield of the naphthyl moiety. For instance, similar naphthylcarbamoyl derivatives are known to be highly fluorescent with excitation maxima at 238 nm and 305 nm and an emission maximum at 385 nm. nih.gov This approach provides the sensitivity required to measure choline in biological samples. nih.gov

Alternatively, Ultraviolet-Visible (UV-Vis) spectrophotometry can be used for detection, although it may offer less sensitivity than fluorescence for certain derivatives. nih.gov The derivatization process can be designed to attach a strong chromophore to the choline molecule. For example, while the 1-naphthylurethane derivative is primarily used for fluorescence, it also possesses UV absorbance properties. Naphthylcarbamoyl derivatives exhibit a UV absorption maximum around 222 nm. nih.gov Other derivatizing agents, such as 3,5-dinitrobenzoyl chloride, are specifically designed to create derivatives that can be readily detected by UV absorbance, often at a wavelength like 254 nm. umich.edu This makes UV detection a viable, and often more accessible, alternative to fluorescence detection.

Table 2: Spectroscopic Properties of Derivatized Choline Analogs

Derivative GroupDetection MethodExcitation λ (nm)Emission λ (nm)UV Absorbance λmax (nm)Reference
Naphthylcarbamoyl/NaphthylurethaneFluorescence~238 / 305~385- nih.gov
Naphthylcarbamoyl/NaphthylurethaneUV-Vis--~222 nih.gov
3,5-Dinitrobenzoyl esterUV-Vis--254 umich.edu

Future Research Directions in Choline Fluoride Chemistry

Innovations in Deep Eutectic Solvent Design and Diverse Applications

The development of Deep Eutectic Solvents (DESs) has opened new avenues in green chemistry, offering tunable properties and improved environmental profiles compared to traditional solvents. Choline (B1196258) fluoride (B91410) (ChF) has been identified as a promising hydrogen bond acceptor (HBA) for DES formulation, demonstrating unique characteristics due to the strong hydrogen-bonding capabilities of the fluoride anion.

Novel DES Formulations: Future research should focus on exploring a wider range of hydrogen bond donors (HBDs) to combine with choline fluoride, creating novel DESs with tailored physicochemical properties. Studies have already demonstrated the formation of "EthalineF" by mixing this compound with ethylene (B1197577) glycol (EG) at a 1:2 molar ratio osti.govacs.org. Investigating combinations with other polyols, carboxylic acids, or amides could yield DESs with specific applications in areas like electrochemistry, biomass conversion, or advanced material synthesis.

Physicochemical Property Tuning: A deeper understanding of how molar ratios, temperature, and the presence of co-solvents (like water) affect the properties of ChF-based DESs is crucial. For instance, research on EthalineF and Ethaline (choline chloride-ethylene glycol DES) mixtures with water has revealed distinct hydration behaviors and impacts on conductivity, with ChF-based systems showing continuous conductivity increase with water content due to the freeing of fluoride anions acs.orgnih.gov. Quantifying properties such as viscosity, density, conductivity, polarity, and thermal stability across various ChF-based DESs will be essential for their practical application.

Diverse Applications: The unique properties of ChF-based DESs warrant exploration in niche applications. Their potential as electrolytes in supercapacitors researchgate.net, as reaction media for specific organic syntheses, or as components in advanced materials requires further investigation. For example, the strong hydrogen bond interactions between fluoride and hydroxyl groups in ChF-EG systems create a rigid network, suggesting potential for applications requiring structured solvent environments researchgate.net.

Advancements in Computational Modeling and Predictive Capabilities

Computational methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are invaluable tools for understanding the behavior of chemical compounds and predicting their properties. For this compound, these methods can provide insights into its interactions, electronic structure, and behavior within complex systems.

DFT for Electronic Structure and Interactions: DFT calculations can elucidate the nature of hydrogen bonding in this compound and its DESs, detailing the strength and geometry of interactions between the choline cation, fluoride anion, and HBDs rsc.orgresearchgate.netdergipark.org.trect-journal.kz. Such studies can help predict the stability of new DES formulations and understand the mechanisms behind melting point depression and enhanced solvation. For instance, DFT has been used to study complexes of choline cations with various anions, including fluoride, revealing stable structures based on hydrogen bonds rsc.org.

MD Simulations for Dynamics and Structure: Molecular Dynamics simulations can provide a detailed picture of the dynamic behavior of this compound in solution and within DESs. This includes understanding ion pairing, solvation shells, diffusion coefficients, and the formation of hydrogen bond networks researchgate.netresearchgate.netacs.orgaip.orgrsc.orgnih.gov. Simulating ChF-based DESs with different HBDs and varying compositions can predict their macroscopic properties and guide experimental efforts. Studies on choline chloride-based DESs have shown the importance of MD in correlating molecular-level interactions with bulk properties like viscosity and conductivity aip.orgnih.gov. Extending these methods to ChF-based systems is a key future direction.

Predictive Modeling and Machine Learning: Developing predictive models, potentially incorporating machine learning (ML) techniques trained on DFT data, can accelerate the discovery of new ChF-based materials and applications. ML-interatomic potentials for MD simulations, for example, have shown promise in achieving DFT accuracy for DESs, enabling longer and larger-scale simulations acs.org.

Development of Novel Synthetic Pathways and Derivatization Reactions

While established methods exist for synthesizing this compound, there is scope for developing more efficient, scalable, and environmentally friendly synthetic routes. Furthermore, exploring the derivatization of this compound could lead to new compounds with unique properties.

Optimized Synthesis Methods: Current synthesis of this compound often involves reacting choline chloride with a fluoride source like sodium fluoride or hydrofluoric acid osti.govevitachem.com. Research could focus on optimizing reaction conditions, exploring alternative fluoride sources, or developing solvent-free or greener solvent-based synthesis methods to improve yield, purity, and reduce waste. Techniques like ion exchange or electrochemical synthesis could also be explored.

Derivatization of this compound: Investigating reactions where the this compound molecule itself is modified could open new chemical space. This might involve reactions at the hydroxyl group of the choline cation or exploring the stability and reactivity of the C-F bond in specific contexts. Understanding how to selectively functionalize this compound without disrupting its ionic character or forming undesired byproducts is a key challenge.

Characterization and Purity: Advanced characterization techniques, such as high-resolution NMR (including 19F NMR), mass spectrometry, and X-ray diffraction, are essential for confirming the structure and purity of synthesized this compound and its derivatives osti.govevitachem.com. Developing standardized protocols for purity assessment will be important for reliable research and application.

Exploration of Emerging Catalytic and Reaction Mechanisms

The ionic nature and potential for hydrogen bonding offered by this compound suggest its utility in catalytic applications, either as a catalyst itself or as a component in catalytic systems.

This compound as a Catalyst or Co-catalyst: The fluoride anion is known to act as a base or nucleophile in various chemical transformations. This compound could potentially catalyze reactions such as esterifications, transesterifications, or nucleophilic substitutions. Its role as a co-catalyst in conjunction with metal complexes or other organic catalysts could also be explored. Research into choline chloride-based DESs has shown their utility as catalysts and reaction media in various organic syntheses orgchemres.orge3s-conferences.orgacs.orgmdpi.com, providing a precedent for investigating this compound in similar roles.

Mechanistic Studies: Understanding the precise role of this compound in catalytic processes requires detailed mechanistic studies. This could involve spectroscopic investigations, kinetic analyses, and computational modeling to elucidate reaction pathways, identify active species, and determine the influence of the choline cation and fluoride anion on reaction rates and selectivities. For example, exploring how the strong hydrogen bonding of fluoride affects transition states or intermediates in reactions could reveal novel catalytic pathways.

Applications in Fluorination Chemistry: Given its fluoride content, this compound might find applications in specific fluorination reactions, potentially as a mild source of fluoride ions or as a component in fluoride-transfer agents. However, this area requires careful consideration of reactivity and selectivity.

Q & A

Q. What experimental parameters are critical for synthesizing choline fluoride-based deep eutectic solvents (DESs) with high reproducibility?

  • Methodological Answer : Key parameters include molar ratios of this compound to hydrogen bond donors (HBDs), temperature control during synthesis, and mixing duration. For example, Response Surface Methodology (RSM) with Box-Behnken designs can optimize these variables by analyzing interactions between factors like HBD type (e.g., urea, glycerol), temperature (30–80°C), and stirring speed . Detailed protocols should specify degassing steps to prevent moisture absorption, as this compound is hygroscopic. Replicate trials and validation via spectroscopic techniques (e.g., FT-IR) are essential to confirm consistency .

Q. How can researchers characterize hydrogen-bonding interactions in this compound DESs?

  • Methodological Answer : Use a combination of spectroscopic and computational methods:
  • FT-IR : Identify shifts in O-H and N-H stretches to detect hydrogen bonding between this compound and HBDs.
  • NMR Spectroscopy : HOESY or NOESY experiments reveal spatial correlations between fluoride ions and HBD protons.
  • Molecular Dynamics (MD) Simulations : Model charge delocalization and H-bond network dynamics. Cross-validate results with neutron diffraction data to resolve ambiguities in liquid-state structures .

Q. What are the best practices for ensuring purity and stability of this compound in experimental setups?

  • Methodological Answer : Store this compound in anhydrous conditions (e.g., desiccators with silica gel). Pre-dry solvents and HBDs (e.g., urea, glycerol) under vacuum before DES preparation. Characterize purity via elemental analysis (C, H, N) and ion chromatography for fluoride content. Monitor stability over time using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect decomposition thresholds .

Advanced Research Questions

Q. How can contradictory findings regarding the hydrogen-bonding network in this compound DESs be resolved?

  • Methodological Answer : Contradictions often arise from differences in HBD selection or measurement techniques. To address this:
  • Multi-Technique Validation : Combine NMR, FT-IR, and X-ray scattering to compare short-range vs. long-range structural features.
  • Control for Water Content : Even trace moisture can alter H-bond dynamics. Use Karl Fischer titration to quantify water and adjust models accordingly.
  • Replicate Under Varied Conditions : Test DESs across a range of temperatures and molar ratios to identify phase boundaries or anomalous behavior .

Q. What strategies can mitigate batch-to-batch variability in this compound DESs used for catalytic applications?

  • Methodological Answer :
  • Standardized Synthesis Protocols : Specify exact HBD sources (e.g., urea purity ≥99%), mixing durations, and cooling rates.
  • Batch Characterization : Use principal component analysis (PCA) on spectroscopic data (e.g., Raman spectra) to detect outliers.
  • Pre-screen DESs : Test each batch in a benchmark reaction (e.g., lipase-catalyzed hydrolysis) to confirm consistent performance before advanced applications .

Q. How should researchers design studies to evaluate the environmental impact of this compound DESs?

  • Methodological Answer :
  • Life Cycle Assessment (LCA) : Quantify energy inputs and waste outputs across synthesis, application, and disposal phases.
  • Ecotoxicology Assays : Use Daphnia magna or algae growth inhibition tests to assess aquatic toxicity. Compare this compound DESs to conventional solvents (e.g., ionic liquids) using standardized OECD guidelines.
  • Degradation Studies : Monitor fluoride ion leaching under simulated environmental conditions (pH 4–9, UV exposure) .

Data Analysis & Interpretation

Q. How can researchers address discrepancies between computational models and experimental data for this compound DESs?

  • Methodological Answer : Discrepancies may stem from oversimplified force fields in MD simulations or unaccounted experimental variables (e.g., trace impurities). Mitigation steps include:
  • Refine Force Fields : Incorporate polarizable models to better capture charge transfer effects.
  • Sensitivity Analysis : Vary simulation parameters (e.g., cutoff distances) to identify critical factors.
  • Experimental Replication : Repeat measurements under tightly controlled conditions (e.g., inert atmosphere) to minimize external interference .

Q. What statistical approaches are recommended for analyzing multifactorial experiments involving this compound DESs?

  • Methodological Answer :
  • Multivariate Analysis of Variance (MANOVA) : Assess interactions between variables like HBD type, temperature, and reaction time.
  • Machine Learning (ML) : Train regression models (e.g., random forests) on experimental datasets to predict DES properties (e.g., viscosity, conductivity).
  • Error Propagation Analysis : Quantify uncertainty in derived parameters (e.g., activation energy) using Monte Carlo simulations .

Ethical & Reproducibility Considerations

Q. How can researchers enhance the reproducibility of this compound studies in open-access contexts?

  • Methodological Answer :
  • Detailed Supplemental Information : Provide raw data, instrument calibration logs, and step-by-step protocols in repositories like Zenodo.
  • Collaborative Validation : Partner with independent labs to replicate key findings.
  • Adhere to FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable through metadata tagging .

Q. What ethical guidelines apply to studies investigating this compound’s biomedical applications?

  • Methodological Answer :
  • Toxicity Screening : Conduct in vitro cytotoxicity assays (e.g., MTT tests on human cell lines) before in vivo trials.
  • Regulatory Compliance : Follow OECD guidelines for preclinical safety assessments.
  • Transparency in Reporting : Disclose conflicts of interest and negative results to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Choline fluoride
Reactant of Route 2
Reactant of Route 2
Choline fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.